![molecular formula C14H13IO3 B589367 (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid CAS No. 116883-62-6](/img/structure/B589367.png)
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid
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Overview
Description
“(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid” is a pharmaceutical impurity standard, also known as Naproxen Impurity D . It has the empirical formula C14H13IO3 and a molecular weight of 356.16 .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid” is represented by the empirical formula C14H13IO3 . The molecule contains an iodine atom, a methoxy group, and a carboxylic acid group attached to a naphthalene ring.
Physical And Chemical Properties Analysis
“(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid” has a molecular weight of 356.16 . It is a pharmaceutical impurity standard with an assay of ≥98.0% (HPLC) . The compound has an optical activity of [α]/D 41±4°, c = 1 in chloroform .
Scientific Research Applications
Synthesis of Naproxen-Containing Diaryliodonium Salts
The synthesis of naproxen-containing diaryliodonium salts has been realized from naproxen methyl ester and ArI(OH)OTs activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) in a solvent mixture comprising dichloromethane and 2,2,2-trifluoroethanol (TFE) .
Functionalization of an Aromatic Ring of Naproxen Methyl Ester
The iodonium salts have been successfully used in the functionalization of an aromatic ring of naproxen methyl ester .
Fluorination: The iodonium salts have been used in the fluorination of the aromatic ring of naproxen methyl ester .
Iodination: The iodonium salts have been used in the iodination of the aromatic ring of naproxen methyl ester .
Alkynylation: The iodonium salts have been used in the alkynylation of the aromatic ring of naproxen methyl ester .
Arylation: The iodonium salts have been used in the arylation of the aromatic ring of naproxen methyl ester .
Thiophenolation: The iodonium salts have been used in the thiophenolation of the aromatic ring of naproxen methyl ester .
Amination and Esterification Reactions: The iodonium salts have been used in the amination and esterification reactions of the aromatic ring of naproxen methyl ester .
Production of 5-Iodo-Naproxen
Further hydrolysis of the obtained 5-iodo-naproxen methyl ester afforded 5-iodo-naproxen .
Safety and Hazards
“(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It should be stored at a temperature of 2-8°C .
Mechanism of Action
- Role of COX Enzymes : These enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins, which play crucial roles in inflammation, pain, and other physiological processes .
- Analgesic and Anti-inflammatory Effects : The compound’s inhibition of prostaglandin synthesis results in pain relief and anti-inflammatory effects .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTGUQDQTXNYMT-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid | |
CAS RN |
116883-62-6 |
Source
|
Record name | 5-Iodonaproxen, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116883626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-IODONAPROXEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ELY41W9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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